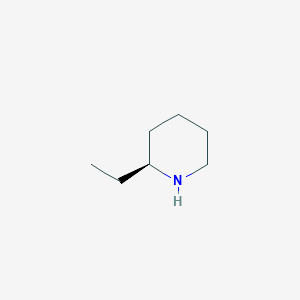

(S)-2-Ethylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBKKFZGCDJDQK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415325 | |

| Record name | (S)-2-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-40-7 | |

| Record name | (S)-2-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of S 2 Ethylpiperidine

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (S)-2-Ethylpiperidine. While specific spectra are not provided here, the typical techniques used for its analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would confirm the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for N-H and C-H bonds.

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. semanticscholar.org

Synthesis and Stereoselective Preparation

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically pure (S)-2-Ethylpiperidine, avoiding the need for resolving a racemic mixture. Several strategies have been developed to achieve this:

Organocatalysis : Proline-catalyzed biomimetic approaches have been used to synthesize 2-substituted piperidines with high enantiomeric excess. nih.gov

Catalytic Asymmetric Ring-Opening/Cross-Metathesis : This method offers an efficient pathway to enantioselective synthesis of piperidines. nih.gov

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemistry of a reaction, and is subsequently removed to yield the desired enantiomer. mdpi.com

Chiral Resolution

Chiral resolution is a classical method to separate the enantiomers of racemic 2-ethylpiperidine (B74283). This typically involves one of the following techniques:

Diastereomeric Salt Formation : Reacting the racemic amine with a chiral acid, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid, forms diastereomeric salts. google.com These salts have different solubilities, allowing for their separation by fractional crystallization. google.com

Enzymatic Kinetic Resolution : This method utilizes enzymes that selectively acylate or hydrolyze one enantiomer of the racemic mixture, allowing the separation of the unreacted enantiomer from the modified one. google.comthieme-connect.de For example, racemic 2-ethylpiperidine can be acylated, and then one enantiomer of the resulting ester can be selectively hydrolyzed by an enzyme. thieme-connect.de

Scaffold for Pharmacologically Relevant Derivatives

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds like this compound. This approach utilizes enzymes or whole microorganisms to catalyze stereoselective reactions. The advantages of biocatalysis include high enantioselectivity, mild reaction conditions, and reduced environmental impact. For piperidine (B6355638) derivatives, enzymes can be employed in kinetic resolutions as mentioned above. thieme-connect.demdpi.com Furthermore, ongoing research explores the use of engineered enzymes for novel asymmetric transformations to produce chiral amines.

Chemical Reactivity and Transformations

N-Alkylation and N-Acylation

The nitrogen atom in the piperidine (B6355638) ring of (S)-2-Ethylpiperidine is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation : This involves the reaction of the secondary amine with an alkyl halide or other electrophilic alkylating agents to form a tertiary amine.

N-Acylation : Reaction with acyl chlorides or anhydrides yields the corresponding N-acylpiperidine. This is a common strategy for introducing various functional groups and for protecting the nitrogen atom during other chemical transformations. google.com

Ring-Opening Reactions

While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions, often requiring activation of the nitrogen atom. acs.orgresearchgate.net For instance, N-substituted piperidines can be cleaved under photooxidation conditions or by treatment with strong bases in the presence of specific functional groups. researchgate.net Lewis acid-catalyzed ring-opening of related N,O-acetals has also been demonstrated as a synthetic strategy. acs.org These reactions are less common for simple piperidines but are important in the context of more complex synthetic pathways. longdom.orgntu.edu.sg

Oxidation and Reduction Reactions

The this compound molecule can undergo oxidation and reduction at different sites.

Oxidation : The piperidine ring can be oxidized. For example, reaction with certain metal complexes like molybdenum(II) and tungsten(II) halocarbonyls can lead to the oxidation of the amine. semanticscholar.orgresearchgate.net Oxidation can also target the ethyl side chain or the ring carbons depending on the reagents and conditions used.

Reduction : While the piperidine ring is already saturated, reduction reactions can be relevant for derivatives of this compound. For instance, if a carbonyl group is present on a substituent, it can be reduced using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Applications in Asymmetric Synthesis

As a Chiral Auxiliary

(S)-2-Ethylpiperidine can serve as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereochemistry is achieved, the auxiliary is cleaved from the product. Its chiral structure can effectively control the facial selectivity of reactions on the attached substrate.

As a Chiral Ligand in Metal Catalysis

The nitrogen atom of this compound can coordinate to a metal center, and its chiral framework can create a chiral environment around the metal. This makes it a potential chiral ligand for a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-couplings, and cyclopropanations. The stereochemical outcome of these reactions is influenced by the chiral ligand, leading to the formation of one enantiomer of the product in excess.

As a Chiral Base in Asymmetric Reactions

This compound can function as a chiral base in reactions where the stereoselective removal of a proton is required. In such reactions, the chiral base and its counterion form a chiral environment that differentiates between enantiotopic protons, leading to the formation of a specific enolate or carbanion. This is a key step in many asymmetric carbon-carbon bond-forming reactions.

Role in Medicinal Chemistry

A Key Intermediate in the Synthesis of Pharmaceuticals

(S)-2-Ethylpiperidine is a valuable building block in the synthesis of various pharmaceutical compounds. ontosight.ai The piperidine (B6355638) scaffold is present in numerous drugs, and the specific stereochemistry and substitution pattern of this compound can be crucial for the biological activity of the final product. encyclopedia.pub For example, it is a key chiral intermediate in the synthesis of certain local anesthetics. The introduction of this specific chiral moiety can lead to drugs with improved efficacy and reduced side effects compared to their racemic or achiral counterparts.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For piperidine derivatives, SAR studies have shown that the nature and position of substituents on the piperidine ring are critical for their pharmacological effects. nih.govoup.com In studies on the toxicity of piperidines against mosquito vectors, 2-ethyl-piperidine was found to be the most toxic compound among a series of derivatives. nih.govoup.com The toxicity was found to be dependent on the substituent (ethyl > methyl > benzyl) and its position on the ring (C2 > C3 > C4). nih.govoup.com Such studies are essential for the rational design of new drug candidates and other bioactive molecules, and they highlight the specific contribution of the 2-ethyl-piperidine structure to biological activity. oup.comoup.com

Q & A

Basic Research Questions

Q. How is (S)-2-Ethylpiperidine synthesized in laboratory settings, and what key steps ensure stereochemical purity?

- Methodological Answer : The synthesis involves enzymatic hydrolysis of (±)-2-ethylpiperidine-oxime esters using proteases (e.g., Aspergillus spp.) to achieve enantiomeric separation. Critical steps include:

- Acylation : Protecting the amine group with an oxime ester to prevent side reactions .

- Enzymatic Resolution : Hydrolyzing the ester under controlled pH and temperature to yield this compound with >80% enantiomeric excess (ee) .

- Purification : Using chiral HPLC or recrystallization to isolate the enantiomer .

- Data Validation : NMR and mass spectrometry confirm structure and purity, with typical yields of 72–80% .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and confirm stereochemistry (e.g., δ 1.2–2.8 ppm for piperidine protons) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., observed [M+H] at m/z 176.1067 for CHNO) .

- Polarimetry : Measures optical rotation to verify enantiomeric purity .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The compound serves as a ligand in copper(II) complexes due to its nitrogen donor sites. Key applications:

- Structural Studies : X-ray crystallography reveals octahedral geometries in Cu(II)-pyridine derivatives .

- Catalysis : Enhances reactivity in oxidation reactions via metal-ligand charge transfer .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in enzymatic syntheses of this compound?

- Methodological Answer :

- Enzyme Screening : Test proteases (e.g., Candida antarctica lipase B) for substrate specificity .

- Reaction Engineering : Adjust pH (4.0–6.0), temperature (25–40°C), and solvent polarity to maximize enzyme activity .

- Kinetic Resolution : Monitor reaction progress via HPLC to halt hydrolysis at ~50% conversion, preventing racemization .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states and electron density maps to predict regioselectivity in alkylation or acylation reactions .

- Molecular Dynamics (MD) : Simulate ligand-metal interactions in Cu(II) complexes to optimize catalytic efficiency .

Q. How do structural modifications (e.g., substituent addition) alter the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., hydroxyl, methyl groups) and assay antimicrobial or antitumor activity.

- In Silico Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes, receptors) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported lactonization rates of this compound derivatives?

- Methodological Answer :

- Replicate Experiments : Compare kinetic data under identical conditions (e.g., 21°C in dioxane) .

- Control Variables : Standardize amine concentration and solvent purity to minimize variability .

- Table 1 : Lactonization rate constants (k) for cyclic amines:

| Amine | k (mol sec) |

|---|---|

| Piperidine | 27.5 ± 0.6 |

| 2-Ethylpiperidine | 6.0 |

| 3-Pipecoline | 22.5 ± 0.9 |

| Source: |

Research Design Frameworks

Q. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for this compound studies?

- Methodological Answer :

- PICO : Define Population (e.g., catalytic systems), Intervention (structural modification), Comparison (unmodified ligand), Outcome (reaction yield) .

- FINER : Ensure hypotheses are Feasible (lab resources), Interesting (novel catalytic pathways), Novel (uncharted biological targets), Ethical (non-toxic byproducts), Relevant (drug discovery applications) .

Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.